N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
Description
N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core with a 5,5-dioxo (sulfonyl) group and a 4-phenylbutanamide side chain. This structure combines a sulfonamide moiety, known for its metabolic stability, with a fluorinated aromatic system, which enhances bioavailability and target binding affinity. The compound’s synthesis likely follows pathways analogous to related sulfonyl-containing heterocycles, such as the cyclization of hydrazinecarbothioamides or alkylation of triazole precursors, as described in similar systems .
Key structural features include:
- 5,5-Dioxo group: The sulfonyl moiety contributes to electron-withdrawing effects, stabilizing the heterocycle and influencing tautomeric equilibria.
- 4-Phenylbutanamide side chain: A lipophilic group that may enhance membrane permeability and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c22-16-9-11-17(12-10-16)25-21(18-13-29(27,28)14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVYLRTPIXHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the functional groups present in the compound, which facilitate binding and activity modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of sulfonyl-heterocycles and fluorinated amides. Below is a comparative analysis with key analogues:
Spectral and Physicochemical Comparisons
- IR Spectroscopy: The target compound’s amide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides (1663–1682 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) suggests the thienopyrazol core exists in a thione tautomeric form, similar to 1,2,4-triazoles .
- NMR Trends :
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thieno[3,4-c]pyrazoles, which are known for their diverse pharmacological properties. The unique structural features of this compound contribute to its interaction with various biological targets.
The molecular formula of this compound is , with a molecular weight of 442.5 g/mol. The presence of the fluorophenyl group and the dioxo moiety enhances its chemical reactivity and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN4O4S |
| Molecular Weight | 442.5 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and cellular processes such as apoptosis and differentiation. By inhibiting HDACs, the compound can potentially modulate cancer cell growth and induce apoptosis in malignant cells.
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- In vivo studies using animal models have reported reduced tumor growth when treated with this compound.
Other Biological Activities
Beyond anticancer effects, this compound may also exhibit:
- Anti-inflammatory effects : By modulating inflammatory pathways and cytokine production.
- Neuroprotective effects : Potentially beneficial in neurodegenerative diseases through its antioxidant properties.
Case Studies
- Study on HDAC Inhibition : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar thieno[3,4-c]pyrazole derivatives in inhibiting HDAC activity and their subsequent impact on cancer cell lines .
- Antitumor Activity : In a preclinical trial involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions, cyclization, and functional group modifications. For example, pyrazoline derivatives are often prepared using nucleophilic substitution or Mannich reactions (e.g., with chloro- or fluorophenyl precursors) . Purification via flash chromatography (using ethyl acetate/hexane gradients) followed by HPLC analysis (≥95% purity threshold) is critical . Recrystallization in ethanol or DCM improves yield and purity .
Q. What spectroscopic and chromatographic methods are optimal for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., fluorophenyl protons at δ ~7.1–7.4 ppm) and carbonyl groups (δ ~160–170 ppm for dioxo-thieno rings) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity .
- IR Spectroscopy : Identify sulfone (SO₂) stretches (~1300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Single-crystal XRD : Resolve stereochemistry and confirm bond angles/planarity of the thienopyrazole core .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax tracking) and LC-MS to identify breakdown products. Use Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological targets?
- Methodological Answer :
- Systematic Substitution : Replace the 4-fluorophenyl or phenylbutanamide groups with electron-withdrawing/donating substituents (e.g., Cl, OCH₃) to assess effects on target binding .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cyclooxygenases). Validate predictions with in vitro enzyme inhibition assays .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfone groups) and hydrophobic regions using MOE or Discovery Studio .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Replication : Repeat assays (e.g., MTT for cytotoxicity) with standardized cell lines (e.g., HEK-293, HeLa) and controls .
- Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data, accounting for variables like solvent (DMSO vs. saline) or incubation time .
- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
Q. How can AI-driven simulations optimize reaction yields and scalability?
- Methodological Answer :
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to identify optimal stirring rates and temperature profiles .
- Machine Learning : Train neural networks on historical reaction data (e.g., solvent polarity, catalyst loading) to predict yields. Platforms like TensorFlow Chemistry can automate parameter optimization .
- Process Control : Implement PAT (Process Analytical Technology) with real-time HPLC feedback to adjust reaction conditions .
Q. What experimental frameworks link this compound’s mechanism to broader biological theories?
- Methodological Answer :
- Hypothesis-Driven Design : Anchor studies to established pathways (e.g., NF-κB inhibition for anti-inflammatory activity). Use siRNA knockdowns to confirm target relevance .
- Kinetic Modeling : Apply Michaelis-Menten or Hill equations to enzyme inhibition data, comparing to known inhibitors (e.g., COX-2) .
- Omics Integration : Pair transcriptomics (RNA-seq) with phenotypic screening to map downstream effects .
Q. How can researchers investigate solid-state behavior and polymorphism?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
